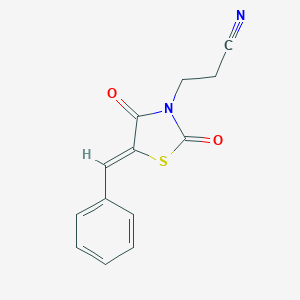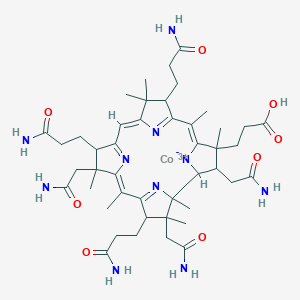
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile, also known as DBZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBZ belongs to the class of thiazolidinones, which are a group of heterocyclic compounds that exhibit a wide range of biological activities.
作用機序
The Notch signaling pathway is initiated by the binding of Notch receptors to ligands on neighboring cells. This binding triggers a series of proteolytic cleavages that release the intracellular domain of Notch (NICD). NICD translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and differentiation. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile inhibits the Notch pathway by binding to the γ-secretase complex, which is responsible for the final cleavage of Notch receptors. This binding prevents the release of NICD and subsequent activation of target genes.
Biochemical and Physiological Effects:
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to inhibit the growth of cancer stem cells, which are a subset of cancer cells that are responsible for tumor initiation and recurrence. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, the effects of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile on normal cells and tissues are not well understood and require further investigation.
実験室実験の利点と制限
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile is a potent and selective inhibitor of the Notch signaling pathway, making it a valuable tool for studying the role of Notch in cancer and other diseases. However, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
Future research on 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its effectiveness as a therapeutic agent. In addition, further studies are needed to elucidate the effects of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile on normal cells and tissues, as well as its potential for use in combination with other cancer therapies. Finally, the role of the Notch signaling pathway in other diseases, such as Alzheimer's disease and cardiovascular disease, should be explored to identify new therapeutic targets for 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile and other Notch inhibitors.
合成法
The synthesis of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile involves the reaction between 2-aminothiazolidine-4-one and benzaldehyde. The reaction is catalyzed by acetic acid and yields 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile as a yellow crystalline solid. The purity of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile can be enhanced by recrystallization from ethanol.
科学的研究の応用
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile is a potent inhibitor of the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. The Notch signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. Inhibition of the Notch pathway by 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
特性
製品名 |
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile |
|---|---|
分子式 |
C13H10N2O2S |
分子量 |
258.3 g/mol |
IUPAC名 |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-7-4-8-15-12(16)11(18-13(15)17)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2/b11-9- |
InChIキー |
ROMFZBBIJSONPM-LUAWRHEFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC#N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)